Docosatrienoic acid methyl ester
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Overview
Description
Docosatrienoic Acid methyl ester is an esterified form of docosatrienoic acid, a rare omega-3 fatty acid. This compound is not commonly found in normal phospholipid polyunsaturated fatty acid pools. It is more lipid-soluble than the free acid form, making it more desirable in certain formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosatrienoic Acid methyl ester can be synthesized through the esterification of docosatrienoic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Docosatrienoic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Docosatrienoic Acid methyl ester has several scientific research applications:
Chemistry: It is used as a reference standard in lipid biochemistry studies.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the formulation of specialized lipid-based products.
Mechanism of Action
Docosatrienoic Acid methyl ester exerts its effects by interacting with specific molecular targets and pathways. It inhibits the binding of leukotriene B4 to its receptor on neutrophils, thereby modulating inflammatory responses. The compound’s lipid-soluble nature allows it to integrate into cell membranes, influencing membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Docosadienoic Acid methyl ester: Another omega-3 fatty acid methyl ester with similar properties but different double bond positions.
Eicosatrienoic Acid methyl ester: A shorter chain omega-3 fatty acid methyl ester with similar biological activities.
Uniqueness
Docosatrienoic Acid methyl ester is unique due to its specific double bond configuration and its higher lipid solubility compared to its free acid form. This makes it more effective in certain formulations and applications .
Properties
Molecular Formula |
C23H40O2 |
---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
methyl docosa-2,4,6-trienoate |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h17-22H,3-16H2,1-2H3 |
InChI Key |
XRLCEUMZRRZTJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC=CC=CC(=O)OC |
Origin of Product |
United States |
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